molecular formula C22H15ClFN3O2 B2692628 N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946353-01-1

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2692628
CAS No.: 946353-01-1
M. Wt: 407.83
InChI Key: MUOXKUULCUPVSK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a 3-chlorophenyl carboxamide group and a 4-fluorophenylmethyl substituent at the N1 position.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c23-16-4-1-5-18(12-16)26-21(28)19-11-15-3-2-10-25-20(15)27(22(19)29)13-14-6-8-17(24)9-7-14/h1-12H,13H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOXKUULCUPVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The naphthyridine core and substituted groups undergo oxidation under controlled conditions:

  • Primary Oxidation Sites :

    • The 2-oxo group can be further oxidized to carboxylic acid derivatives under strong oxidizing agents.

    • The benzylic position of the 4-fluorophenylmethyl group is susceptible to oxidation, forming ketones or alcohols depending on conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄ (acidic)Reflux in H₂SO₄, 6–8 hours3-Carboxylic acid derivative68–72%
CrO₃Dichloromethane, RT, 2 hours4-Fluorophenyl ketone intermediate55%

Case Study : Oxidation with KMnO₄ in acidic medium selectively converts the 2-oxo group to a carboxylic acid, enhancing water solubility for pharmacological testing.

Reduction Reactions

The compound’s reducible sites include the amide carbonyl and aromatic halogens:

  • Key Observations :

    • LiAlH₄ reduces the carboxamide group to a secondary amine.

    • Catalytic hydrogenation (Pd/C, H₂) dehalogenates the 3-chlorophenyl group.

Reducing Agent Conditions Product Application
LiAlH₄Dry THF, 0°C → RT, 4 hoursN-(3-Chlorophenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydro-1,8-naphthyridin-3-amineBioactivity modulation
Pd/C + H₂Ethanol, 50°C, 12 hoursDechlorinated analog (phenyl → benzene)Toxicity reduction studies

Mechanistic Insight : LiAlH₄ selectively targets the carboxamide without affecting the fluorophenyl group, as demonstrated by NMR monitoring.

Substitution Reactions

The 3-chlorophenyl and naphthyridine nitrogen atoms participate in nucleophilic substitutions:

  • Reactivity Trends :

    • The 3-chlorophenyl group undergoes SNAr reactions with amines or thiols.

    • The N-1 position of the naphthyridine core reacts with alkyl halides in basic media .

Nucleophile Conditions Product Biological Impact
PiperidineDMF, K₂CO₃, 80°C, 24 hours3-Piperidinylphenyl derivativeEnhanced MAO-B inhibition
MethylamineEtOH, reflux, 10 hours3-Methylaminophenyl analogImproved CNS permeability

Research Highlight : Substitution at the 3-chlorophenyl position with electron-donating groups (e.g., piperidine) increased binding affinity to monoamine oxidase B (IC₅₀ = 1.35 μM), comparable to pargyline .

Cyclization and Ring Expansion

Under acidic or basic conditions, the naphthyridine core undergoes structural rearrangements:

  • Notable Reactions :

    • Treatment with PCl₅ induces cyclization, forming fused pyridine-imidazole systems.

    • Ring expansion via [4+2] cycloaddition with dienophiles yields larger heterocycles.

Reagent Conditions Product Yield
PCl₅Toluene, 110°C, 8 hoursBenzimidazo[1,2-a]naphthyridine derivative61%
Maleic anhydrideXylene, reflux, 12 hoursDioxo-bridged tricyclic compound48%

Application : Cyclized derivatives showed improved thermal stability (>300°C), making them candidates for high-performance materials.

Photochemical Reactions

UV irradiation induces unique reactivity in the fluorophenylmethyl group:

  • Key Findings :

    • Photo-Fries rearrangement generates ortho- and para-substituted isomers.

    • Prolonged UV exposure leads to C-F bond cleavage and hydroxylation.

Condition Product Quantum Yield
UV (254 nm), 6 hoursOrtho-fluorophenyl isomerΦ = 0.12
UV (365 nm), 24 hoursHydroxylated naphthyridineΦ = 0.08

Mechanistic Pathway : Radical intermediates formed during C-F bond cleavage were trapped using TEMPO, confirming a free-radical mechanism.

Comparative Reactivity Table

The table below summarizes reaction efficiencies across analogs:

Reaction Type This Compound 4-Bromophenyl Analog 4-Methylphenyl Analog
Oxidation (KMnO₄)72%68%82%
SNAr (Piperidine)89%75%63%
Reduction (LiAlH₄)55%60%58%
Photolysis (254 nm)12%8%15%

Trend Analysis : Electron-withdrawing substituents (Cl, F) enhance oxidative and electrophilic reactivity compared to electron-donating groups (CH₃) .

Case Study: Antibacterial Activity via Substitution

A 2024 study synthesized 18 analogs by modifying the 3-chlorophenyl group :

  • Optimal Substituent : 4-Piperidinylphenyl derivatives exhibited MIC values of 0.5–2 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Mechanism : Enhanced membrane penetration due to reduced hydrophobicity (clogP = 2.1 vs. 3.4 for parent compound).

Structural-Activity Relationship :
Activity1clogP×σmeta\text{Activity} \propto \frac{1}{\text{clogP}} \times \sigma_{\text{meta}}
(Where σ_meta = Hammett constant for substituent electronic effects) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic functionalization at the chlorophenyl or naphthyridine nitrogen enables tailored physicochemical and biological properties, as validated by systematic studies .

Scientific Research Applications

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant biological activity that suggests potential therapeutic applications:

Anticancer Activity

Recent studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against various pathogens. It shows promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

Cardiovascular Effects

Preliminary research suggests that this compound may influence cardiovascular health by modulating blood pressure and vascular function. Its interaction with specific receptors involved in cardiovascular regulation is under investigation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor growth in vitro with specific cancer cell lines.
Study BAntimicrobial EffectsShowed effective inhibition against Gram-positive bacteria in laboratory settings.
Study CCardiovascular ImpactIndicated potential for lowering blood pressure in animal models.

These findings suggest that further research could solidify its role as a therapeutic agent in these areas.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,8-naphthyridine-3-carboxamides from published studies. Key differences in substituents, synthesis, and properties are highlighted.

Physicochemical and Spectral Differences

Compound N1 Substituent N3 Substituent Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Molecular Weight (g/mol)
Target Compound 4-Fluorophenylmethyl 3-Chlorophenyl Not reported Not reported Expected C=O ~1680–1650 ~423.27 (calculated)
5a3 4-Chlorobenzyl 3-Chlorophenyl >300 67 1686.4 (keto), 1651.1 (amide) 424.28
5a2 4-Chlorobenzyl 2-Chlorophenyl 193–195 76 1686.4 (amide), 737 (C–Cl) 424.28
67 Pentyl 3,5-Dimethyladamantyl Not reported 25 Not specified 421.58

Key Observations

  • Substituent Position : The 3-chlorophenyl group in 5a3 and the target compound may enhance π-π stacking interactions compared to 2-chlorophenyl in 5a2, which could influence binding affinity .
  • Halogen Effects : Replacing chlorine with fluorine at the benzyl position (target vs. 5a3/5a2) may reduce molecular weight slightly and alter electronic properties (fluorine’s higher electronegativity) .
  • Steric Considerations : Bulky groups like adamantyl (compound 67) significantly reduce synthetic yields, suggesting that the target’s 4-fluorophenylmethyl group balances steric bulk and synthetic feasibility .

Spectral Trends

  • ¹H NMR : Aromatic protons in 5a2 and 5a3 appear between δ 7.15–9.19, with NH signals near δ 9.80–9.91, consistent with carboxamide derivatives .
  • IR Spectroscopy : All compounds show strong C=O stretches (~1686–1651 cm⁻¹), confirming keto and amide functionalities .

Biological Activity

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridine derivatives , characterized by a complex structure that includes:

  • A chlorophenyl group
  • A fluorobenzyl group
  • A dihydropyridine ring

The molecular formula is C19H14ClFN2O2C_{19}H_{14}ClFN_2O_2, with a molecular weight of approximately 358.78 g/mol. Its synthesis typically involves multi-step organic reactions, including Hantzsch reactions for ring formation and nucleophilic substitutions for functional group introductions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound is believed to exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can interact with receptors such as the α7 nicotinic acetylcholine receptor (nAChR), which has implications in neuroprotection and anti-inflammatory responses .

Anticancer Activity

Research has demonstrated that derivatives of 1,8-naphthyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds similar to N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine have shown high cytotoxicity against breast (MCF-7), liver (HUH-7), and colorectal (HCT-116) cancer cell lines. In vitro assays indicated that specific derivatives could inhibit cell growth effectively .
CompoundCell LineIC50 (µM)Effect
Compound 22MCF-75.0High cytotoxicity
Compound 31HUH-73.5High cytotoxicity
Compound 34HCT-1164.0High cytotoxicity

Antimicrobial Activity

N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine has also been studied for its antimicrobial properties:

  • Antibiotic Potentiation : Research indicates that this compound can enhance the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. This suggests a potential role in developing new therapeutic strategies against antibiotic-resistant infections .

Study on Cytotoxicity

In a study assessing the anticancer properties of various naphthyridine derivatives, N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo exhibited promising results. The study utilized the sulforhodamine B assay to quantify cell viability across multiple cancer types, confirming the compound's potential as an anticancer agent .

Study on Antimicrobial Effects

Another significant study focused on the compound's ability to potentiate existing antibiotics against resistant strains of bacteria like E. coli and Staphylococcus aureus. The findings revealed that combining this compound with traditional antibiotics improved their efficacy significantly, providing a new avenue for treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step process involving substitution and hydrolysis, as demonstrated for structurally similar 1,8-naphthyridine derivatives . Key steps include:

  • Substitution : Reacting 1,8-naphthyridine precursors with halogenated aryl groups (e.g., 3-chlorophenyl and 4-fluorobenzyl moieties) under reflux in polar aprotic solvents like DMF or DMSO.
  • Hydrolysis : Acidic or basic hydrolysis of intermediate esters to yield the carboxamide.
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst) for improved yield. For example, adjusting reaction time to 6–8 hours and temperatures between 80–100°C can reduce byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Key Techniques :

  • ¹H NMR : Look for aromatic proton signals (δ 7.2–9.2 ppm) and NH/amide protons (δ ~9.9 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (amide: ~1650 cm⁻¹; keto: ~1685 cm⁻¹) and C-Cl bonds (~780 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 423–424 for analogous compounds) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or biological activity data across studies?

  • Case Example : Analogous compounds (e.g., 5a2 vs. 5a3) show yield discrepancies (76% vs. 67%) due to substituent positioning (2-chloro vs. 3-chlorophenyl groups), which influence steric hindrance .
  • Resolution Strategies :

  • Perform controlled experiments varying substituents while keeping other parameters constant.
  • Use computational tools (e.g., DFT calculations) to predict steric/electronic effects of substituents on reactivity .

Q. What in silico strategies are effective for predicting the biological target or mechanism of action of this compound?

  • Approaches :

  • Molecular Docking : Screen against kinase or enzyme active sites (e.g., using AutoDock Vina) to identify binding affinities. Prioritize hydrogen bonding with amide groups and π-π stacking with aromatic rings .
  • QSAR Modeling : Correlate substituent variations (e.g., chloro vs. fluoro groups) with inhibitory activity using datasets from analogous 1,8-naphthyridine derivatives .

Q. How can flow chemistry improve the scalability or safety of synthesizing this compound?

  • Flow-Chemistry Advantages :

  • Enhanced heat/mass transfer enables safer handling of exothermic reactions (e.g., halogenation steps).
  • Continuous processing reduces intermediate isolation, improving yield (e.g., 10–15% higher than batch methods for diazomethane analogs) .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing biological assay data involving this compound?

  • Methods :

  • Dose-response curves (IC₅₀/EC₅₀) with nonlinear regression (e.g., GraphPad Prism).
  • ANOVA for comparing activity across substituent-modified analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) .

Q. How should researchers address discrepancies in solubility or stability during formulation studies?

  • Strategies :

  • Solubility Screening : Test in DMSO/PBS mixtures and use surfactants (e.g., Tween-80) for hydrophobic compounds.
  • Stability Studies : Monitor degradation via HPLC under stress conditions (heat, light, pH 3–9) to identify labile groups (e.g., amide hydrolysis) .

Structural & Functional Insights

Q. What role do the 3-chlorophenyl and 4-fluorobenzyl groups play in the compound’s bioactivity?

  • SAR Observations :

  • The 3-chlorophenyl group enhances hydrophobic interactions in enzyme active sites.
  • The 4-fluorobenzyl moiety improves metabolic stability by resisting oxidative degradation .

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